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Compound of Interest

Compound Name: [Ser140]-plp(139-151) tfa

Cat. No.: B15597460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of [Ser140]-PLP(139-151) TFA,
a key immunogenic peptide, in the induction of experimental autoimmune encephalomyelitis
(EAE), a widely used animal model for multiple sclerosis (MS). This document details the
experimental protocols, summarizes key quantitative data, and illustrates the underlying
immunological pathways.

Introduction

Experimental autoimmune encephalomyelitis is a T-cell mediated inflammatory demyelinating
disease of the central nervous system (CNS) that serves as a critical tool for studying the
pathogenesis of MS and for the preclinical evaluation of potential therapeutics.[1][2] The
proteolipid protein (PLP) is a major component of CNS myelin, and specific peptides derived
from it, such as PLP(139-151), are potent inducers of EAE in susceptible mouse strains like the
SJL mouse.[2][3] The [Ser140]-PLP(139-151) variant, where the native cysteine at position 140
is replaced with serine, is frequently used to induce a relapsing-remitting form of EAE that
closely mimics the most common clinical course of human MS.[4] This guide focuses on the
application of [Ser140]-PLP(139-151) TFA in inducing this valuable disease model.

Data Presentation

The following tables summarize quantitative data typically observed in the [Ser140]-PLP(139-
151)-induced EAE model in SJL mice. These values are compiled from various studies and
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represent expected outcomes. Actual results may vary depending on specific experimental

conditions.

Table 1: Typical Disease Course Parameters in [Ser140]-PLP(139-151)-Induced EAE in SJL

Mice
Without Pertussis Toxin ) ] )
Parameter With Pertussis Toxin (PTX)
(PTX)
EAE Incidence >90% >90%

Disease Onset

10-15 days post-

immunization[4]

9-14 days post-

immunization[5]

Mean Maximum Score (First
Wave)

2.0 - 3.5[5]

Higher than without PTX[4]

Relapse Incidence

50-80%[4]

Reduced to as low as 20%][4]

Table 2: Clinical Scoring System for EAE in Mice

Score Clinical Signs

0 No clinical signs, normal activity.[6]

1 Limp tail or hind limb weakness (but not both).
[6]

2 Limp tail and hind limb weakness.[6]

3 Partial hind limb paralysis.[6]

4 Complete hind limb paralysis.[6]

5 Moribund state or death.[6]

Table 3: Representative CNS Immune Cell Infiltration in EAE Induced by [Ser140]-PLP(139-
151) in SJL Mice (at peak of disease)
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Cell Type

Marker Profile

Approximate Percentage
of Infiltrating CD45hi Cells

T-Lymphocytes

CD45hi CD11blo[7]

Variable, significant increase in
CD4+ T cells[7]

Myeloid Cells (Monocytes,
DCs, Neutrophils)

CD45hi CD11bhi[7]

Major infiltrating population

Resident immune cells, show

Microglia (activated) CD45int CD11b+ ] o
signs of activation
Proportion tends to increase
B-Cells B220+ over the course of the

disease][8]

Note: The precise percentages can vary significantly between studies.

Table 4: Pro-inflammatory Cytokine Profile in the CNS of EAE Mice

Cytokine Primary Secreting Cells Role in EAE Pathogenesis
Promotes inflammation,

IFN-y Th1l cells ]
activates macrophages[9]
Recruits neutrophils and other

IL-17 Th17 cells inflammatory cells, disrupts
blood-brain barrier[9]
Pro-inflammatory, contributes

TNF-a Macrophages, T-cells to demyelination and axonal
damage
Essential for the

GM-CSF Th17 cells encephalitogenicity of Th17

cells[10]

Experimental Protocols
Induction of Relapsing-Remitting EAE in SJL Mice
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This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to
induce EAE.

Materials:

e [Serl40]-PLP(139-151) TFA peptide

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

o Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease
wave)

» Sterile Phosphate Buffered Saline (PBS)

e Female SJL mice (6-10 weeks old)

¢ Syringes and needles (27-30 gauge)

Procedure:

e Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A
common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA
containing 4 mg/mL M. tuberculosis. The final emulsion should be thick and not separate
upon standing.

e Immunization: Subcutaneously inject 100 pL of the emulsion per mouse, distributed over two
to four sites on the back.[11]

e Pertussis Toxin Administration (Optional): If using PTX to enhance the initial disease severity,
administer a dose of 100-200 ng per mouse in 100-200 pL of PBS via intraperitoneal
injection on the day of immunization and, in some protocols, again 48 hours later.[7] The use
of PTX can lead to an earlier onset and a more severe initial paralytic episode, but it may
reduce the relapse rate.[4]

 Clinical Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting
around day 7 post-immunization. Use the scoring system outlined in Table 2. Also, monitor
the body weight of the mice, as weight loss is an early indicator of disease onset.
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o Data Collection: Record daily clinical scores and body weights for each mouse for the
duration of the experiment (typically 30-60 days to observe relapses).

Isolation and Analysis of CNS-Infiltrating Leukocytes

This protocol outlines the procedure for isolating and analyzing immune cells from the brain
and spinal cord of EAE mice.

Materials:

o EAE mice at the desired stage of disease
o Sterile PBS

e Percoll (or other density gradient medium)
e RPMI 1640 medium

» Fetal Bovine Serum (FBS)

e Collagenase D

e DNase |

e 70 um cell strainers

o Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD8, anti-B220, etc.)
e Flow cytometer

Procedure:

o Tissue Harvest: Euthanize the mouse and perfuse transcardially with cold PBS to remove
peripheral blood from the CNS. Carefully dissect the brain and spinal cord.

 Tissue Dissociation: Mince the brain and spinal cord and digest with an enzymatic solution
(e.g., Collagenase D and DNase | in RPMI) to obtain a single-cell suspension.
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o Leukocyte Enrichment: Resuspend the cell pellet in a 37% Percoll solution and centrifuge to
separate the myelin debris from the leukocytes. The mononuclear cells will be in the pellet.

o Cell Staining for Flow Cytometry: Wash the enriched leukocytes and stain with a cocktail of
fluorescently-labeled antibodies against cell surface markers of interest (see Table 3 for

examples).

o Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data
to quantify the different immune cell populations that have infiltrated the CNS.[12]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in
[Ser140]-PLP(139-151)-induced autoimmunity.

Click to download full resolution via product page

T-Cell Activation by [Ser140]-PLP(139-151)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.miltenyibiotec.com/DE-en/applications/all-protocols/phenotyping-of-immune-cells-infiltrating-brain-and-spinal-cord-tissues-of-mice-suffering-from-experimental-autoimmune-encephalomyelitis.html
https://www.benchchem.com/product/b15597460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Prepare [Ser140]-PLP(139-151)
in CFA Emulsion

Disease Induction

Subcutaneous Immunization

of SJL Mice
|
I
Day 0 & 2
Intraperitoneal PTX Injection
(Optional) Starts Day 7
Monitoring & Analysis
)3 0 O 0
8 210 onitoring
s Bra 3 . ea a
olate : ANa a
CA ' > c
0 O C

Click to download full resolution via product page

Experimental Workflow for EAE Induction

Conclusion
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The use of [Ser140]-PLP(139-151) TFA to induce a relapsing-remitting EAE in SJL mice
provides a robust and clinically relevant model for studying the immunopathology of multiple
sclerosis. This guide offers a foundational understanding of the key methodologies, expected
guantitative outcomes, and the underlying cellular and molecular mechanisms. For drug
development professionals, this model is invaluable for assessing the efficacy of novel
therapeutic agents targeting neuroinflammation and autoimmunity. Careful adherence to
detailed protocols and consistent monitoring are crucial for obtaining reproducible and
meaningful data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [[Ser140]-PLP(139-151) TFA and Central Nervous
System Autoimmunity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597460#ser140-plp-139-151-tfa-and-central-
nervous-system-autoimmunity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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